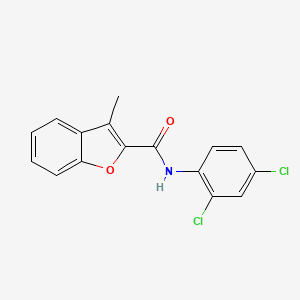

N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-13-7-6-10(17)8-12(13)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZZPKONYFSADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Substitution with the Dichlorophenyl Group: The final step involves the substitution of the benzofuran ring with the 2,4-dichlorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Amino-substituted benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

- Anti-inflammatory Properties : Research indicates that N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide may inhibit enzymes involved in inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

- Anticancer Activity : The compound is being investigated for its potential as a pharmacophore in anticancer drug development. Its structure allows for modifications that can enhance its efficacy against various cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound showed significant inhibition of proliferation in breast cancer cell lines, suggesting its utility in targeted cancer therapies.

- Dopamine Receptor Interaction : The compound has been evaluated for its binding affinity to dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Compounds with similar structures have shown selective D3 receptor antagonism, indicating potential for treating addiction and mood disorders .

Materials Science

Synthesis of Advanced Materials

- The compound is utilized in the synthesis of polymers and organic semiconductors due to its unique electronic properties. Its ability to form stable complexes makes it a candidate for developing materials with specific electrical characteristics.

Biological Studies

Interactions with Biological Macromolecules

- This compound is studied for its interactions with proteins and nucleic acids. Understanding these interactions can elucidate the compound's mechanism of action and inform therapeutic applications.

Mechanism of Action

- The compound's mechanism involves binding to specific molecular targets, potentially inhibiting or activating biological pathways that lead to therapeutic effects. This includes modulation of neurotransmitter systems relevant to psychiatric conditions .

Industrial Applications

Development of Agrochemicals

- Due to its stability and reactivity, this compound is explored in the formulation of agrochemicals. Its structural similarities to known herbicides suggest potential applications in crop protection strategies.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer drugs | Significant inhibition of cancer cell growth |

| Materials Science | Synthesis of polymers and organic semiconductors | Unique electronic properties |

| Biological Studies | Interaction studies with proteins/nucleic acids | Insights into therapeutic mechanisms |

| Industrial Applications | Development of agrochemicals | Potential use as a herbicide |

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares the dichlorophenyl group but differs in the core structure, which includes a tetrahydropyrimidine ring.

2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a dichlorophenyl group, but with a triazolone core structure.

Uniqueness

N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the benzofuran ring system can provide advantages in terms of stability, reactivity, and biological activity.

Biological Activity

N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a dichlorophenyl group and a carboxamide functional group. This structure contributes to its unique biological activity profile.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This action is crucial for developing therapies targeting chronic inflammatory diseases.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, the compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicative of its effectiveness compared to standard chemotherapeutics .

3. Antimicrobial Activity

This compound also displays antimicrobial properties against several bacterial strains. In a comparative study, it showed promising results against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The mechanism of action of this compound is primarily attributed to its interaction with biological macromolecules. It is believed to inhibit key enzymes and receptors involved in various signaling pathways:

- Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .

- Receptor Modulation: It may also interact with dopamine receptors, influencing neurochemical pathways related to mood and cognition .

Case Studies

-

Study on Anti-inflammatory Activity:

A study demonstrated that treatment with this compound significantly reduced inflammatory markers in animal models of arthritis, indicating its potential for managing inflammatory disorders. -

Anticancer Efficacy:

In a recent investigation, the compound was tested against various cancer cell lines, revealing substantial cytotoxic effects with IC50 values ranging from 10 to 20 µM across different types of cancer cells, highlighting its broad-spectrum anticancer activity . -

Antimicrobial Testing:

The compound was evaluated for its antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, showing MIC values that suggest effectiveness comparable to conventional antibiotics .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via cyclization or functionalization of precursor substrates.

- Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride or coupling agents like EDCI/HOBt) to form an acyl chloride or active ester.

- Step 3 : Condensation with 2,4-dichloroaniline under anhydrous conditions, often in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .

- Key considerations : Solvent choice (DMF, DCM), reaction temperature (reflux for 24–48 hours), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-) confirm substitution patterns and integration ratios (e.g., aromatic protons at δ 7.0–8.5 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for structurally related benzofuran derivatives .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98% in research-grade samples) and monitors reaction progress .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile reagents (e.g., thionyl chloride).

- Storage : In airtight containers under inert atmosphere (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Catalyst Screening : Palladium-based catalysts or organocatalysts may enhance coupling efficiency in key steps.

- Reaction Monitoring : Use TLC or inline IR spectroscopy to identify intermediates and optimize reaction time.

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of aromatic intermediates, but switching to THF or EtOH during crystallization can boost yield .

- Example : A reported procedure achieved 45% yield after recrystallization from absolute ethanol .

Q. How should researchers address contradictions in biological activity data across studies?

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation times).

- Structural Confirmation : Ensure compound integrity via NMR and mass spectrometry to rule out degradation or isomerization.

- Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking to assess binding affinity consistency with reported targets) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzofuran derivatives?

- Substituent Variation : Modify the dichlorophenyl group (e.g., mono- vs. di-chloro, positional isomers) and assess impact on bioactivity.

- Bioisosteric Replacement : Replace the benzofuran core with thiophene or indole rings to evaluate electronic and steric effects.

- In Silico Modeling : Use molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar analogs?

- Cross-Validation : Compare NMR shifts with published analogs (e.g., 3-methylbenzofuran derivatives show characteristic methyl peaks at δ 2.3–2.6 ppm) .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons.

- Crystallographic Data : Reference X-ray structures to confirm bond lengths and angles in ambiguous cases .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.